molecular formula C15H19N3O4 B7699967 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide

Cat. No. B7699967
M. Wt: 305.33 g/mol
InChI Key: VYWWJRLYFFFDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is a member of the oxadiazole family of compounds. The unique properties of DPA-714 make it a promising candidate for use in various scientific research applications.

Mechanism of Action

The mechanism of action of DPA-714 involves its binding to the TSPO, which is located on the outer mitochondrial membrane of various cells, including microglia. The binding of DPA-714 to TSPO results in the modulation of various cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA-714 can modulate the production of various cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, DPA-714 has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPA-714 in scientific research is its specificity for TSPO. This property of DPA-714 makes it a valuable tool for studying microglial activation in vivo. However, one of the limitations of using DPA-714 is its relatively short half-life, which can limit its use in longitudinal studies.

Future Directions

There are various future directions for the use of DPA-714 in scientific research. One potential application of DPA-714 is in the development of new diagnostic tools for various neurological disorders. Additionally, DPA-714 can be used as a tool for studying the role of microglia in various neurological disorders. Furthermore, DPA-714 can be used to study the effects of various therapeutic agents on microglial activation in vivo.
In conclusion, DPA-714 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The unique properties of DPA-714 make it a valuable tool for studying microglial activation in vivo. However, further research is needed to fully understand the potential applications of DPA-714 in scientific research.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethylpropanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of DPA-714 is in the field of neuroimaging. DPA-714 has been shown to bind specifically to the translocator protein (TSPO), which is upregulated in activated microglia in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This property of DPA-714 makes it a valuable tool for imaging and tracking microglial activation in vivo.

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-18(2)14(19)8-7-13-16-15(17-22-13)10-5-6-11(20-3)12(9-10)21-4/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWWJRLYFFFDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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